1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Description
1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core substituted with a cyanomethyl group at the 1-position and a 4-(trifluoromethyl)phenyl carboxamide moiety at the 2-position.
Properties
IUPAC Name |
1-(cyanomethyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-7-15(8-6-14)24-18(26)25-12-10-13-3-1-2-4-16(13)17(25)9-11-23/h1-8,17H,9-10,12H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTISVZHSOOKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 3,4-dihydroisoquinolinecarboxamides, which are characterized by substitutions on the isoquinoline nitrogen (position 1) and the carboxamide aryl group (position 2). Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations :
Substituent Effects on TRPM8 Activity: The cyanomethyl group in the target compound introduces a polar, electron-deficient moiety, which may influence receptor binding kinetics compared to analogs with bulkier substituents (e.g., trifluoropropan-2-yl in AMG9678) . Fluorinated aryl groups (e.g., 4-fluorophenyl in AMG8788) are common in TRPM8 modulators, as fluorine enhances lipophilicity and metabolic stability. The target compound’s 4-(trifluoromethyl)phenyl group likely amplifies these effects .
Molecular Weight and Solubility :
- The target compound’s molecular weight (~363.3 g/mol) is intermediate among analogs, balancing lipophilicity and solubility. Derivatives with heterocycles (e.g., oxadiazole in ) exhibit higher molecular weights but improved membrane permeability .
Chirality and Selectivity :
- AMG9678’s (S)-trifluoropropan-2-yl group demonstrates the role of chirality in enhancing TRPM8 selectivity. The target compound lacks chiral centers, which may simplify synthesis but reduce target specificity .
Synthetic Accessibility: The cyanomethyl substituent may pose synthetic challenges compared to simpler analogs (e.g., N-(4-fluorophenyl) derivatives in ), requiring specialized reagents for cyanoalkylation .
Research Findings and Implications
- TRPM8 Modulation: Analogs like AMG8788 and AMG9678 show nanomolar potency against TRPM8, a channel linked to cold sensation and migraine. The target compound’s cyanomethyl group may alter agonist/antagonist behavior, warranting electrophysiological studies .
- Metabolic Stability : Fluorinated aryl groups (e.g., 4-(trifluoromethyl)phenyl) resist oxidative metabolism, as seen in AMG2850, suggesting the target compound may exhibit favorable pharmacokinetics .
- Structural Uniqueness: The cyanomethyl group distinguishes this compound from others in its class, offering a novel scaffold for structure-activity relationship (SAR) studies .
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